ADA Inhibition Potency
Adechlorin inhibits calf intestinal adenosine deaminase with a Ki of 5.3 × 10⁻¹⁰ M, positioning it between coformycin (Ki = 2.1 × 10⁻¹⁰ M) and 2′-deoxycoformycin/pentostatin (Ki = 7.6 × 10⁻¹¹ M) in terms of inhibitory potency [1]. An independent study using a tight-binding model reported a Ki of 1.1 × 10⁻¹⁰ M for adechlorin (2′-chloropentostatin) against ADA [2].
Pentostatin: 7.6 × 10⁻¹¹ M
| Evidence Dimension | Inhibition constant (Ki) against adenosine deaminase |
|---|---|
| Target Compound Data | 5.3 × 10⁻¹⁰ M (and 1.1 × 10⁻¹⁰ M in a separate study) |
| Comparator Or Baseline | Coformycin: 2.1 × 10⁻¹⁰ M; Pentostatin (2′-deoxycoformycin): 7.6 × 10⁻¹¹ M |
| Quantified Difference | Adechlorin is ~2.5-fold weaker than coformycin and ~7-fold weaker than pentostatin; Adecypenol Ki = 4.7 × 10⁻⁹ M, ~9-fold weaker than adechlorin |
| Conditions | Calf intestinal adenosine deaminase, in vitro enzyme assay |
Why This Matters
This quantitative potency ranking allows researchers to select adechlorin as an ADA inhibitor with intermediate inhibitory strength, which may be desirable when complete enzyme ablation (as with pentostatin) is not required or when a more rapidly reversible inhibitor is needed for kinetic studies.
- [1] Omura S, Imamura N, Kuga H, Ishikawa H, Yamazaki Y, Okano K, Kimura K, Takahashi Y, Tanaka H. Adechlorin, a new adenosine deaminase inhibitor containing chlorine production, isolation and properties. J Antibiot (Tokyo). 1985 Aug;38(8):1008-15. View Source
- [2] Tunac JB, Underhill M. 2'-Chloropentostatin: discovery, fermentation and biological activity. J Antibiot (Tokyo). 1985 Oct;38(10):1344-9. View Source
